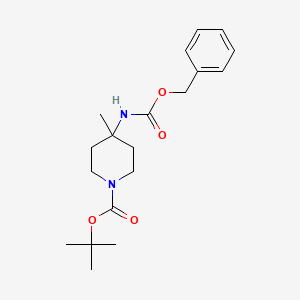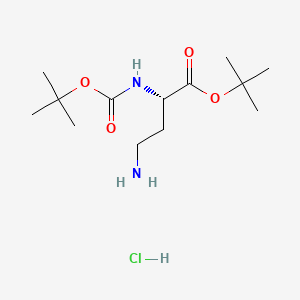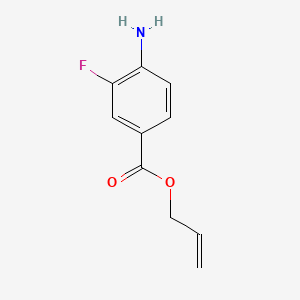
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (also known as Methyl 2-acetamido-4-tetramethyl-1,3,2-dioxaborolan-2-yl benzoate, or M2ATDDB) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a member of the dioxaborolane family, a class of compounds known for their unique properties that make them attractive for use in a variety of applications.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial for constructing complex molecules . It’s particularly useful in the synthesis of drugs, where boronic acid compounds protect diols and facilitate asymmetric synthesis of amino acids and Suzuki coupling reactions.
Enzyme Inhibition
In pharmacology, compounds with borate groups are often used as enzyme inhibitors. They can bind to the active sites of enzymes, preventing their normal function, which is a strategy employed in the development of new medications for various diseases .
Ligand for Drug Formulation
Boronic acid compounds, due to their unique reactivity, serve as specific ligand drugs. They can form complexes with other molecules, which can be leveraged in the design of targeted drug delivery systems .
Fluorescent Probes
These compounds are also used as fluorescent probes in biological research. They can identify and measure the presence of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, providing valuable insights into biochemical processes .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control the release of drugs .
Cancer Treatment
Boronic acid derivatives are being explored for their potential in treating cancer. They can act as anticancer agents themselves or be used to deliver other anticancer drugs to tumors .
Antimicrobial Applications
The compound’s ability to act as an enzyme inhibitor makes it a candidate for antimicrobial applications. It could potentially be used to treat infections by inhibiting the growth of bacteria or viruses .
Chemical Stability Analysis
Using computational methods like Density Functional Theory (DFT), researchers can analyze the molecular electrostatic potential and frontier molecular orbitals of this compound. This helps in understanding its physical and chemical properties, which is essential for its application in various fields .
Propiedades
IUPAC Name |
methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXANZEXWZEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
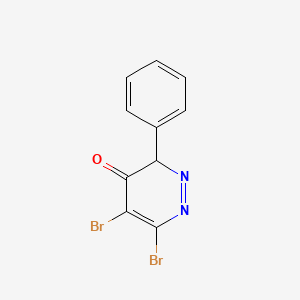
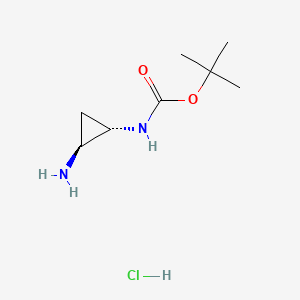


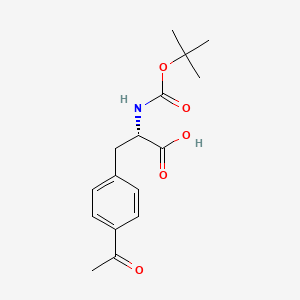
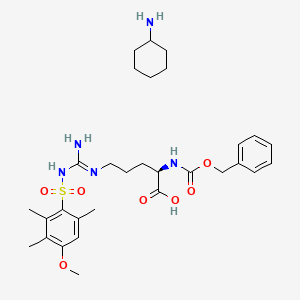
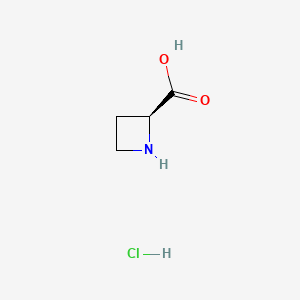
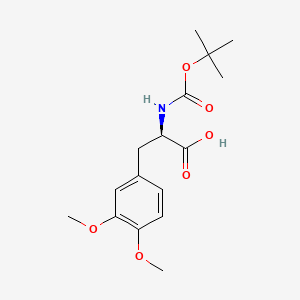
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
